molecular formula C18H26N2O2 B4505532 1-(2,2-dimethylpropanoyl)-N-(4-methylphenyl)piperidine-3-carboxamide

1-(2,2-dimethylpropanoyl)-N-(4-methylphenyl)piperidine-3-carboxamide

Cat. No.: B4505532
M. Wt: 302.4 g/mol
InChI Key: SYUFWRSIHKCIQO-UHFFFAOYSA-N
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Description

1-(2,2-dimethylpropanoyl)-N-(4-methylphenyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C18H26N2O2 and its molecular weight is 302.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2,2-dimethylpropanoyl)-N-(4-methylphenyl)-3-piperidinecarboxamide is 302.199428076 g/mol and the complexity rating of the compound is 406. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polyamide Synthesis

Polyamides containing uracil and adenine side groups have been synthesized, highlighting the application of piperidine derivatives in creating materials with potential bioactivity. Hattori and Kinoshita (1979) synthesized 2-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)methylsuccinic acid and 2-(6-aminopurin-9-yl)methylsuccinic acid through reactions involving uracil and adenine with dimethyl methylenesuccinate, subsequently leading to the creation of polyamides with molecular weights of about 1000–5000. These polyamides, especially those derived from 1,2-diaminoethane and piperazine, showed solubility in water, suggesting potential for diverse biological applications (Hattori & Kinoshita, 1979).

Aromatic Polyamides and Polyimides

The synthesis of aromatic polyamides containing ether linkages and pendant pentadecyl chains, starting from cardanol, showcases the use of piperidine derivatives in the development of materials with enhanced solubility and thermal stability. More, Pasale, and Wadgaonkar (2010) reported the synthesis of these polyamides, which could be cast into films from their N,N-dimethylacetamide solutions, indicating their potential in high-performance material applications (More, Pasale, & Wadgaonkar, 2010).

Analgesic Activity

Piperidine derivatives have been investigated for their potent analgesic properties. Van Daele et al. (1976) synthesized several 4-arylamino-4-piperidinecarboxylic acids, leading to compounds with significant analgesic activity, highlighting the therapeutic potential of piperidine derivatives in pain management (Van Daele et al., 1976).

Stereospecific Polymerization

The stereospecific polymerization of N,N-dialkylacrylamides, including piperidine derivatives, demonstrates their utility in creating polymers with specific configurations. Kobayashi et al. (1999) explored the polymerization of various N,N-dialkylacrylamides, leading to poly(N,N-dialkylacrylamides) with rich isotactic configurations. This research indicates the role of piperidine derivatives in synthesizing polymers with desirable properties for industrial and biomedical applications (Kobayashi et al., 1999).

Properties

IUPAC Name

1-(2,2-dimethylpropanoyl)-N-(4-methylphenyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-13-7-9-15(10-8-13)19-16(21)14-6-5-11-20(12-14)17(22)18(2,3)4/h7-10,14H,5-6,11-12H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUFWRSIHKCIQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CCCN(C2)C(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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